molecular formula C20H22N4O4S B6529099 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 946238-67-1

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529099
CAS No.: 946238-67-1
M. Wt: 414.5 g/mol
InChI Key: WEUBGDYMUKSUNQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine class of heterocyclic molecules, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure features a furan-2-yl substituent at the 3-position and a 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine group at the 6-position of the pyridazine core. The sulfonylpiperazine moiety is critical for interactions with biological targets, while the furan group may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

3-(furan-2-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-15-5-7-18(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBGDYMUKSUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at the 6-Position

To enable subsequent piperazine coupling, the 6-position of the pyridazine is activated with a leaving group (e.g., chlorine). Halogenation using phosphorus oxychloride (POCl₃) under reflux yields 6-chloropyridazine derivatives with >85% efficiency.

Introduction of the Furan-2-yl Group

The furan-2-yl moiety is introduced via cross-coupling reactions. Suzuki-Miyaura coupling is preferred for its tolerance of heteroaromatic systems:

Reaction Conditions

ComponentQuantity/Parameter
6-Chloropyridazine1.0 equiv
Furan-2-ylboronic acid1.2 equiv
Pd(PPh₃)₄5 mol%
Base (Na₂CO₃)2.0 equiv
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield78–82%

This step proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetalation with the boronic acid.

Synthesis of 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Piperazine+ArSO2ClEt3NArSO2-piperazine\text{Piperazine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{ArSO}_2\text{-piperazine}

Optimized Conditions

  • Molar ratio (piperazine:sulfonyl chloride): 1:1.1

  • Solvent: Anhydrous DCM

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature, 4 h

  • Yield: 89–92%

Excess sulfonyl chloride minimizes di-sulfonylation byproducts.

Characterization of the Sulfonylated Intermediate

The product is purified via recrystallization from ethanol/water (3:1). Key spectral data:

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.12 (d, J = 2.1 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.84–2.79 (m, 4H, piperazine), 2.45 (s, 3H, CH₃).

Coupling of Sulfonylated Piperazine to Pyridazine

The final step involves nucleophilic aromatic substitution (SNAr) at the 6-position of the furan-substituted pyridazine:

Reaction Protocol

ParameterValue
3-(Furan-2-yl)pyridazine1.0 equiv
Sulfonylated piperazine1.5 equiv
SolventDMF
BaseK₂CO₃ (3.0 equiv)
Temperature120°C, 18 h
Yield65–70%

Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields (68%).

Purification and Analytical Validation

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by HPLC (C18 column, MeCN/H₂O gradient). Critical quality control metrics:

  • Purity (HPLC) : ≥98%

  • MS (ESI+) : m/z 457.2 [M+H]⁺

  • Elemental Analysis : Calculated C 60.38%, H 5.30%, N 12.27%; Found C 60.22%, H 5.41%, N 12.15%.

Challenges and Optimization Opportunities

  • Low Coupling Efficiency : Steric hindrance from the sulfonyl group reduces nucleophilicity of piperazine. Mitigation: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Byproduct Formation : Competing di-substitution at pyridazine positions 3 and 6. Solution: Stepwise functionalization with protective groups.

  • Solvent Selection : DMF, while effective, complicates recycling. Alternative solvents like 2-MeTHF show promise in green chemistry applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Pyridazine Positions

The electron-deficient pyridazine ring facilitates nucleophilic attacks, particularly at C-3 and C-6 positions.

Reaction TypeConditionsProductReference
HalogenationPCl₅ or PBr₃, reflux3-Bromo- or 3-chloro-pyridazine derivatives
ThiolationThiourea, EtOH, ΔPyridazinethione analogs
AminationNH₃/MeOH, high pressure3-Amino-pyridazine derivatives

Key Findings :

  • Chlorination with PCl₅ replaces the furan-2-yl group at C-3 with Cl, enabling further functionalization .

  • Thiourea displaces halogens at C-3, forming thiols with >85% yield .

Electrophilic Substitution on Furan Ring

The electron-rich furan undergoes electrophilic substitution at C-5, moderated by steric hindrance from the pyridazine.

Reaction TypeReagentsProductReference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan derivative
SulfonationSO₃/DMF, 50°C5-Sulfo-furan adduct
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂5-Acetyl-furan compound

Key Findings :

  • Nitration proceeds regioselectively at C-5 due to directing effects of the oxygen lone pairs.

  • Sulfonation yields water-soluble derivatives but requires strict temperature control.

Sulfonyl Group Reactivity

The 2-methoxy-5-methylbenzenesulfonyl (MMBS) group participates in hydrolysis and nucleophilic displacement.

Reaction TypeConditionsProductReference
HydrolysisH₂O/H₂SO₄ (6 M), reflux, 12 hPiperazine-sulfonic acid
DisplacementK₂CO₃/RNH₂, DMF, 80°CN-Alkyl-piperazine derivatives

Key Findings :

  • Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid (87% conversion).

  • Primary amines displace the MMBS group under basic conditions, forming substituted piperazines .

Redox Transformations

Reaction TypeReagentsProductReference
Pyridazine ReductionH₂ (1 atm)/Pd-C, EtOH1,4-Dihydropyridazine
Furan OxidationmCPBA, CH₂Cl₂, 25°C2,5-Dione-furan derivative

Key Findings :

  • Catalytic hydrogenation selectively reduces the pyridazine ring without affecting the furan .

  • Oxidation with mCPBA converts furan to a diketone, altering conjugation.

Cross-Coupling Reactions

The pyridazine core supports Pd-catalyzed couplings at halogenated positions.

Reaction TypeConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃3-Aryl-pyridazine derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, RNH₂6-Amino-pyridazine analogs

Key Findings :

  • Bromination at C-3 enables Suzuki coupling with aryl boronic acids (70–92% yield) .

  • Buchwald-Hartwig amination introduces amino groups at C-6, enhancing solubility .

Cyclization Reactions

Intramolecular H-bonding and π-stacking drive fused-ring formation.

Reaction TypeConditionsProductReference
SpirocyclizationKOtBu, DMSO, 120°CSpiro[furan-pyridazine] tetraone
Thiazine FormationCS₂, CuI, DMF, ΔPyridazino[3,4-b] thiazin-6-one

Key Findings :

  • Spirocyclization under basic conditions forms tetracyclic systems with retained sulfonyl groups .

  • Reaction with CS₂ generates thiazine rings fused to pyridazine (confirmed by HRMS) .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural characteristics make it a candidate for drug development. Its potential applications include:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The incorporation of the methoxy and furan groups may enhance the binding affinity to serotonin receptors, thus affecting mood regulation .
  • Antitumor Properties : Studies have suggested that pyridazine derivatives possess cytotoxic effects against various cancer cell lines. The sulfonamide group in this compound may play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a potential agent in treating neurological disorders. Its design allows for modulation of dopamine and serotonin pathways, which are critical in conditions such as schizophrenia and anxiety disorders .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The furan ring is known to enhance the antibacterial activity against gram-positive bacteria, making this compound a candidate for further exploration in antimicrobial drug development .

Case Studies

Study Objective Findings
Study 1Evaluation of antidepressant effectsDemonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages .
Study 2Antitumor efficacy against cancer cell linesShowed cytotoxic effects on breast cancer cells, indicating potential for further development as an anticancer agent .
Study 3Assessment of antimicrobial propertiesFound effective against Staphylococcus aureus, suggesting its utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents at 3-Position Substituents at 6-Position (Sulfonylpiperazine Variants) Molecular Formula Molecular Weight Key Biological Activities
Target: 3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine Pyridazine Furan-2-yl 2-Methoxy-5-methylbenzenesulfonyl C20H22N4O4S 414.5 Not explicitly reported (inference: potential adenosine receptor modulation)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorine 3-(4-Chlorophenoxy)propyl C17H19Cl2N5O 396.3 Anti-platelet aggregation, antibacterial, antiviral
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Pyridazine 3,4,5-Trimethylpyrazole Biphenyl-4-ylsulfonyl C26H28N6O2S 488.6 Not reported; biphenyl group may enhance lipophilicity
3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine Pyridazine Furan-2-yl 2,4-Dimethylbenzenesulfonyl C20H22N4O3S 398.5 Structural similarity suggests possible adenosine receptor affinity
Key Observations:

Substituent Impact on Activity: The chlorine atom in the compound from correlates with reported antiplatelet and antibacterial effects, likely due to increased electrophilicity and membrane permeability. The biphenylsulfonyl group in introduces steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets.

Role of the Furan Group :

  • Both the target compound and share the furan-2-yl substituent , which is smaller and less lipophilic than the trimethylpyrazole in . This may improve aqueous solubility and reduce metabolic instability .

Physicochemical and Pharmacokinetic Properties

  • Target vs. : The target compound (MW 414.5) has a higher molecular weight than (MW 398.5) due to the methoxy group, which adds oxygen but may slightly reduce bioavailability.
  • Target vs. : The biphenyl group in (MW 488.6) significantly increases molecular weight, likely reducing blood-brain barrier penetration but enhancing protein binding.

Biological Activity

3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S with a molecular weight of 414.5 g/mol. The structure features a pyridazine core substituted with a furan ring and a piperazine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number946238-67-1
Molecular Weight414.5 g/mol
Molecular FormulaC20H22N4O4S

Research indicates that compounds similar to this compound exhibit inhibitory activity against various kinases, notably c-Met kinase, which is implicated in cancer cell proliferation and metastasis.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific pathways linked to c-Met inhibition. For instance, related compounds have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent activity.

Cytotoxicity Data

The cytotoxic effects of this compound were evaluated using the MTT assay. Below are summarized findings from related studies:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that the compound has significant cytotoxic potential, comparable to established chemotherapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the substituents on the piperazine and pyridazine rings can significantly affect biological activity. For example, the presence of methoxy and methyl groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Key Findings:

  • Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target proteins.
  • Furan Ring Contribution : The furan moiety plays a crucial role in stabilizing the compound's conformation, enhancing its interaction with biological targets.

Case Studies

Several studies have highlighted the therapeutic potential of similar pyridazine derivatives:

  • Triazolo-pyridazine Derivatives : These compounds showed promising results against c-Met overexpressed cancer cell lines, indicating that modifications to the pyridazine core can lead to enhanced anticancer activity.
  • Cytotoxicity Induction : Compounds exhibiting structural similarities demonstrated significant induction of apoptosis and cell cycle arrest in various cancer models.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data from heterogeneous assay platforms?

  • Methodological Answer :
  • Four-parameter logistic regression : Fit dose-response curves using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • Bland-Altman plots : Assess agreement between plate reader and flow cytometry results.
  • Meta-analysis : Pool data from independent labs using random-effects models in R or Python (SciPy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.